1,4-Dihydrotrigonelline

Descripción general

Descripción

1,4-Dihydrotrigonelline, also known as 1,4-dihydro-N-methylnicotinic acid, is a derivative of trigonelline. It is a lipophilic compound that has been studied for its potential in drug delivery systems, particularly for targeting the central nervous system. The compound is known for its ability to cross the blood-brain barrier, making it a valuable candidate for delivering therapeutic agents to the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dihydrotrigonelline can be synthesized through the reduction of trigonelline. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at a specific temperature to ensure the complete reduction of trigonelline to this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the reduction of trigonelline using a suitable reducing agent, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dihydrotrigonelline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized back to trigonelline under specific conditions.

Reduction: As mentioned earlier, trigonelline can be reduced to this compound.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is trigonelline.

Reduction: The major product is this compound.

Substitution: Various substituted derivatives of this compound can be formed.

Aplicaciones Científicas De Investigación

Prodrug Development for CNS Delivery

1,4-Dihydrotrigonelline has been utilized in the development of prodrugs aimed at improving the delivery of therapeutic agents across the blood-brain barrier (BBB). The lipophilic nature of this compound facilitates its penetration into the CNS, where it can be metabolized into active forms that exert pharmacological effects.

- Mechanism of Action : Upon entering the brain, this compound is oxidized to form a cationic intermediate. This process enhances its retention within the brain tissue while allowing for a sustained release of active drug components. This "lock-in" effect is crucial for maintaining therapeutic levels over extended periods .

- Case Study : In a study involving estradiol conjugated with this compound (referred to as Estredox), researchers found that this prodrug significantly increased estradiol concentrations in rat brains compared to direct estradiol administration. The prodrug demonstrated elevated brain levels for four to five times longer than conventional treatments .

Anticancer Properties

Research has indicated that trigonelline and its derivatives exhibit anticancer properties. Specifically, studies have shown that this compound may contribute to the inhibition of certain cancer cell lines.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in relation to neurodegenerative diseases such as Alzheimer's.

- Alzheimer's Disease Research : Compounds based on the 1,4-dihydropyridine structure, which includes this compound derivatives, have been investigated as potential acetylcholinesterase inhibitors. These compounds may help mitigate cognitive decline by enhancing cholinergic signaling in the brain .

Metabolic Effects

This compound has also been studied for its metabolic effects, particularly concerning glucose metabolism and lipid profiles.

- Hypoglycemic Effects : Trigonelline has been shown to counteract hyperglycemia induced by cortisone in animal models. Although specific studies on this compound are sparse, its parent compound's effects suggest potential benefits for glucose regulation .

Synthetic Applications

The synthesis of this compound and its derivatives is an area of ongoing research, particularly in creating enantioenriched compounds for pharmaceutical applications.

Mecanismo De Acción

1,4-Dihydrotrigonelline exerts its effects primarily through its ability to cross the blood-brain barrier. Once in the brain, it can undergo metabolic conversion to trigonelline, which may have neuroprotective effects. The compound’s lipophilic nature allows it to distribute throughout the body and brain, making it an effective carrier for delivering drugs to the central nervous system .

Comparación Con Compuestos Similares

Similar Compounds

Trigonelline: The parent compound of 1,4-dihydrotrigonelline, known for its presence in coffee and its potential health benefits.

Nicotinic Acid:

Nicotinamide: A form of vitamin B3 that is structurally similar to trigonelline and this compound

Uniqueness

This compound is unique due to its ability to cross the blood-brain barrier and its potential use as a prodrug for delivering therapeutic agents to the brain. Its lipophilic nature and metabolic conversion to trigonelline make it a valuable compound for research and drug development .

Actividad Biológica

1,4-Dihydrotrigonelline, a derivative of trigonelline (N-methylnicotinic acid), has garnered attention in pharmacological research due to its potential biological activities, particularly in drug delivery systems and neuropharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

This compound is characterized by its lipophilic nature, which enhances its ability to penetrate biological membranes, including the blood-brain barrier (BBB). The compound's structure allows it to be utilized in various drug delivery systems aimed at improving the bioavailability of therapeutic agents in the central nervous system (CNS) .

The primary mechanism by which this compound exerts its effects involves:

- Enhanced CNS Delivery : The lipophilic character of this compound facilitates the transport of drugs across the BBB. It acts as a carrier moiety that can modify the pharmacokinetics of conjugated drugs, leading to improved brain targeting and sustained release .

- Prodrug Strategy : As a prodrug, this compound can be converted into an active form upon metabolic processes within the body. This conversion enhances its therapeutic efficacy while minimizing systemic toxicity .

Biological Activities

Table 1: Summary of Biological Activities

Case Study: CNS Delivery Enhancement

A notable study explored the use of this compound as a carrier for estradiol delivery across the BBB. The results demonstrated that this approach significantly increased the concentration of estradiol in rat brains compared to conventional delivery methods. This indicates that this compound can enhance the therapeutic index of drugs targeting CNS disorders while minimizing peripheral side effects .

Propiedades

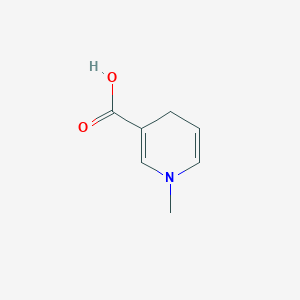

IUPAC Name |

1-methyl-4H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-8)7(9)10/h2,4-5H,3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFPLUJRJLEPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161260 | |

| Record name | 1,4-Dihydrotrigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140201-08-7 | |

| Record name | 1,4-Dihydrotrigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140201087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydrotrigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.